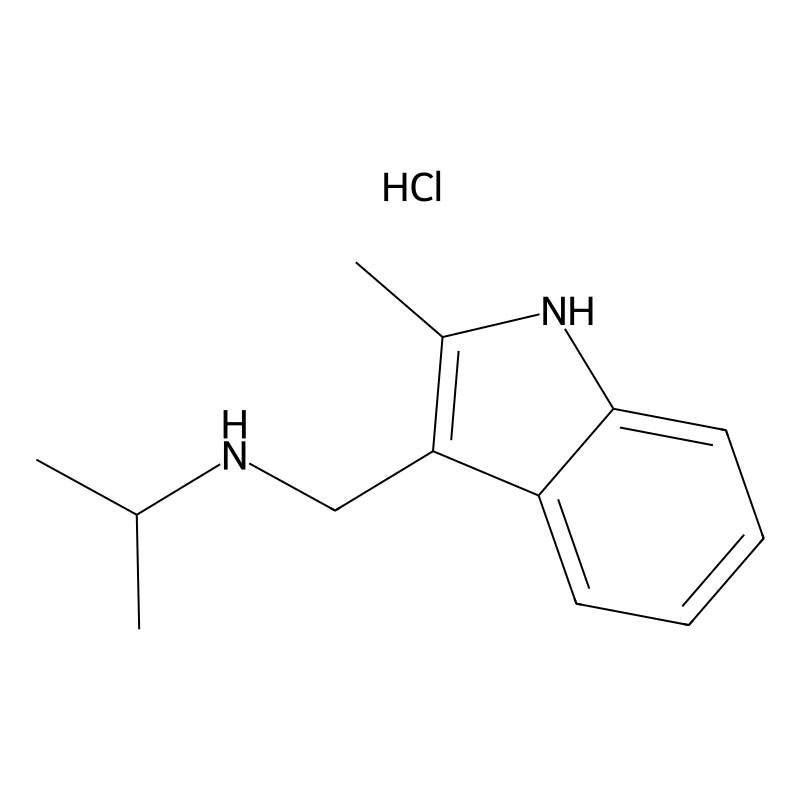

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search of Scientific Databases: Searches of scientific databases like PubChem and Google Scholar yielded no publications directly referencing N-MIPA or its properties/applications in research.

- Commercial Availability: Some chemical suppliers offer N-MIPA, but the product descriptions typically lack details on its use in scientific research [, , ].

Possible Areas of Investigation:

Given the structural features of N-MIPA, it might hold potential for research in a few areas:

- Indole Derivatives: N-MIPA contains an indole group, a common scaffold in many biologically active molecules. Researchers might explore its activity in relevant biological assays to assess potential for drug discovery [].

- Cationic Amphiphiles: The presence of a positively charged amine group (due to the hydrochloride salt) and a hydrophobic indole moiety suggests N-MIPA could possess amphiphilic properties. This could be of interest for research in areas like material science or drug delivery [].

Important Note:

Future Research Directions:

- Studies to characterize the physical and chemical properties of N-MIPA.

- In vitro and in vivo studies to assess its biological activity.

- Exploration of its potential applications in drug discovery or material science.

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is a derivative of the indole family, characterized by its unique molecular structure. The compound features an indole ring, which consists of a fused benzene and pyrrole structure, and is linked to a propan-2-amine moiety. This compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The molecular formula for this compound is C₁₃H₁₉ClN₂, and it has a CAS number of 1332529-32-4 .

The reactivity of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is akin to other indole derivatives. These compounds typically undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring. For instance, studies have shown that similar derivatives can participate in reactions leading to the formation of α-substituted indole derivatives through amine-induced rearrangements .

Research indicates that N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride exhibits significant biological activity. It has been identified in studies as having potential neuropharmacological effects, particularly as a dual inhibitor of cholinesterase and monoamine oxidase, which are important targets in treating neurological disorders. Additionally, related compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities .

The synthesis of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride can be achieved through several methods. A notable approach involves a five-step synthetic pathway that yields high enantiopurity and efficiency. This method includes the preparation of intermediate compounds followed by their conversion into the final product via reductive amination processes . Other studies have explored alternative synthetic routes that utilize different starting materials to achieve similar products.

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has diverse applications in scientific research. Its potential as a pharmacological agent makes it valuable in the development of new treatments for neurological disorders. Furthermore, its antimicrobial properties open avenues for use in developing new antibiotics or antimicrobial agents .

Interaction studies involving N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride have primarily focused on its pharmacological effects on neurotransmitter systems. Research suggests that this compound may interact with various receptors and enzymes involved in neurotransmission, which could explain its effects on cholinergic and monoaminergic systems. Additionally, studies on similar compounds indicate potential interactions with other biological pathways, further emphasizing the need for detailed pharmacokinetic and pharmacodynamic evaluations .

Several compounds share structural similarities with N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter role in mood regulation |

| 1-(1H-Indol-3-yl)-2-methylpropan-2-amines | Similar amine structure without hydrochloride | Potential antidepressant effects |

| 4-(4-Methylpiperazinyl)-indole derivatives | Indole ring with piperazine substitution | Enhanced binding affinity to serotonin receptors |

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amines are unique due to their specific structural modifications that influence their biological activity and pharmacological potential. The presence of the propan-2-amino group contributes to its distinct reactivity and interaction profiles compared to other indole derivatives .